![molecular formula C19H16ClN3O3S2 B2474036 N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 940261-35-8](/img/structure/B2474036.png)
N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a chlorophenyl group, which is a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolidine and pyridine rings would contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine ring and the electronegative chlorine atom could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Electrocatalysis with Polymetallic Amorphous Materials
Amorphous materials, characterized by their metastable state and numerous “dangling bonds,” are more active than crystalline counterparts. Researchers have developed facile preparation methods for polymetallic amorphous materials to enhance electrochemical performance. These materials play a crucial role in electrocatalytic reactions, such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), carbon dioxide reduction reaction (CO₂RR), and more . The challenge lies in reducing reliance on precious metals to make these processes more cost-effective.
Energy Harvesting and Sensing Using PiezoGels
PiezoGels, functional materials with piezoelectric properties, find applications in energy harvesting and sensing. Hydrogels, specifically, have advantages due to their flexibility and biocompatibility. Researchers explore PiezoGels for energy conversion from mechanical vibrations and their use in wound dressing materials .
Rare Earth-Based Nanomaterials in Supercapacitors and Batteries
Rare earth-based nanomaterials exhibit unique properties, making them promising candidates for supercapacitors, batteries, sensors, and solar cells. Researchers investigate their electrochemical behavior, aiming to improve energy storage and conversion devices .
ZnO Single Crystals for Optoelectronic Devices
Zinc oxide (ZnO) single crystals play a pivotal role in high-efficiency semiconductor photoelectronic devices. Their wide bandgap (3.4 eV) and large free exciton binding energy make them suitable for UV optoelectronics, including LEDs, laser diodes, and photodetectors. High-quality ZnO single crystals are essential for achieving superior device performance .
Thermostable ZnO Materials
Efforts are underway to fabricate highly thermostable ZnO materials. Researchers focus on intentional doping to achieve n-type ZnO with high mobility and high electron concentration. Additionally, they propose a conceptual approach for fabricating highly thermostable p-type ZnO materials based on preliminary research .
Climate Change Adaptation Solutions
While not directly related to the compound, science, technology, and innovation solutions are being explored to increase participation in climate change adaptation. Researchers analyze best practices and their internal and external validity to address this critical global challenge .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-27-17-14(3-2-8-22-17)16(24)21-9-10-23-18(25)15(28-19(23)26)11-12-4-6-13(20)7-5-12/h2-8,11H,9-10H2,1H3,(H,21,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUUGPTZTFXPTQ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

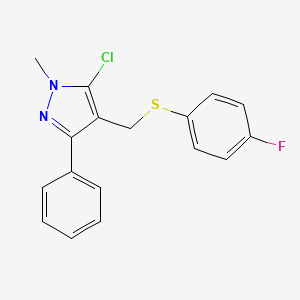
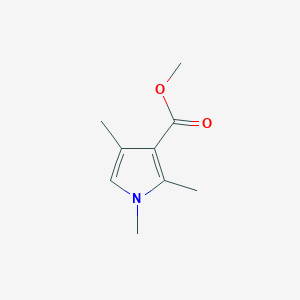
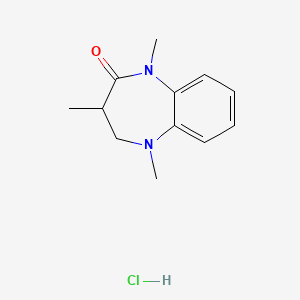
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
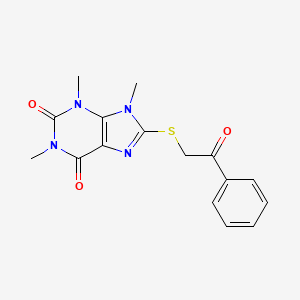
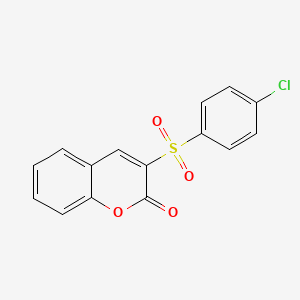
![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2473963.png)
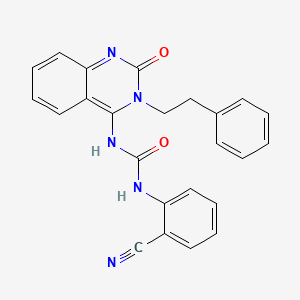
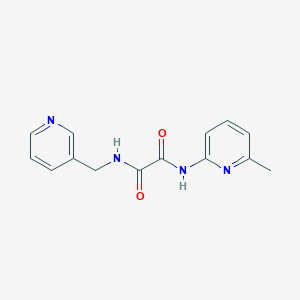

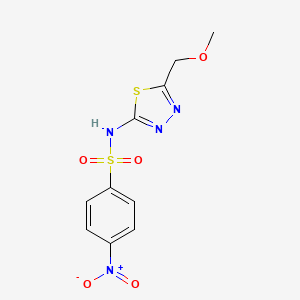
![ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473975.png)
